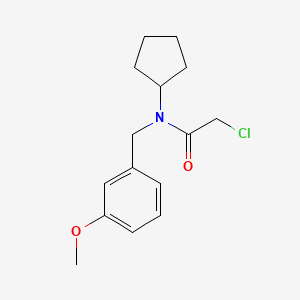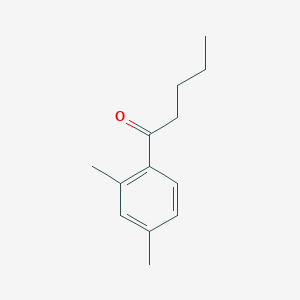
1-(2,4-Dimethylphenyl)propan-1-ol
概要
説明
1-(2,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C₁₀H₁₄O. It is a derivative of phenylpropanol, featuring a phenyl ring substituted with two methyl groups at positions 2 and 4, and a propan-1-ol group attached to the phenyl ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)propan-1-ol can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This involves the reaction of 2,4-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Reduction of 1-(2,4-Dimethylphenyl)propanone: The corresponding ketone, 1-(2,4-dimethylphenyl)propanone, can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
化学反応の分析
1-(2,4-Dimethylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,4-dimethylphenyl)propanoic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can convert the compound to its corresponding alkane derivative.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, and heat.
Reduction: LiAlH₄, catalytic hydrogenation, and pressure.
Substitution: Lewis acids (e.g., AlCl₃), halogens (e.g., Br₂), and heat.
Major Products Formed:
Oxidation: 1-(2,4-dimethylphenyl)propanoic acid.
Reduction: 1-(2,4-dimethylphenyl)propane.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
1-(2,4-Dimethylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 1-(2,4-Dimethylphenyl)propan-1-ol exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.
類似化合物との比較
1-(2,4-Dimethylphenyl)propan-1-ol is structurally similar to other phenylpropanol derivatives, such as:
1-(3,5-Dimethylphenyl)propan-1-ol: This compound has methyl groups at positions 3 and 5 on the phenyl ring.
1-(2,6-Dimethylphenyl)propan-1-ol: This compound has methyl groups at positions 2 and 6 on the phenyl ring.
Uniqueness: this compound is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and interactions that are not possible with other similar compounds.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-4-11(12)10-6-5-8(2)7-9(10)3/h5-7,11-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOCEDBJWGLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Chloro-6-fluorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7846154.png)

![1-[(3-Bromophenyl)methyl]piperidine-4-carbonitrile](/img/structure/B7846186.png)

![2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide](/img/structure/B7846202.png)


![6-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidin]-4-OL](/img/structure/B7846219.png)






